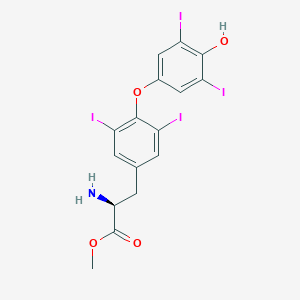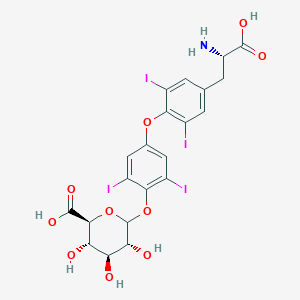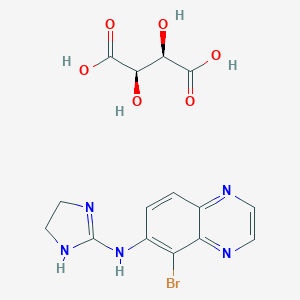
5-Hydroxy-3,4-dihydrochinolin-2(1H)-on
Übersicht
Beschreibung
5-hydroxy-3,4-dihydroquinolin-2(1H)-one is a quinolone and a hydroxyquinoline .
Synthesis Analysis
The synthesis of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one involves a stirred solution of the compound (2 g, 12.27 mmol) in acetonitrile (80 mL). Benzyl bromide (1.46 mL, 12.27 mmol) and Cs2CO3 (6 g, 18.4 mmol) are added at room temperature under an inert atmosphere. The reaction mixture is then heated to reflux temperature and stirred for 4 hours .Molecular Structure Analysis
The molecular structure of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one is represented by the formula C9H9NO2 .Chemical Reactions Analysis
The chemical reactions involving 5-hydroxy-3,4-dihydroquinolin-2(1H)-one are not well-documented in the literature. More research is needed to fully understand its reactivity .Physical And Chemical Properties Analysis
5-hydroxy-3,4-dihydroquinolin-2(1H)-one has a molecular weight of 163.17 g/mol. It has two hydrogen bond donors and two hydrogen bond acceptors. Its IUPAC name is 5-hydroxy-3,4-dihydro-1H-quinolin-2-one .Wissenschaftliche Forschungsanwendungen
Bausteine in der synthetischen Relevanz
3,4-Dihydro-2(1H)-pyridone (3,4-DHPo) und ihre Derivate, zu denen auch 5-Hydroxy-3,4-dihydrochinolin-2(1H)-on gehört, sind privilegierte Strukturen. Sie haben aufgrund ihrer biologischen Aktivität gegen eine breite Palette von Zielen an Bedeutung gewonnen, insbesondere aber wegen ihrer Bedeutung als synthetische Vorläufer für eine Vielzahl von Verbindungen mit ausgeprägter biologischer Aktivität .
Biologische Aktivität
Die biologischen Aktivitäten von 3,4-DHPo, wie vasorelaxierend, anti-HIV, antitumor, antibakteriell und antifungal, haben das Potenzial dieses Heterocyclus in der medizinischen Chemie aufgezeigt .
Grüne Chemie
Neben der konventionellen Mehrkomponenten-Synthese des genannten Heterocyclus werden nicht-konventionelle Verfahren überarbeitet, die die zunehmende Effizienz demonstrieren und Reaktionen ermöglichen, die in Abwesenheit von Lösungsmitteln durchgeführt werden, was einen wichtigen Beitrag zur grünen Chemie darstellt .
Naturstoffforschung
Die natürlich vorkommenden 5-Hydroxy-4-aryl-chinolin-2(1H)-on-Alkaloide und eng verwandte Verbindungen repräsentieren die Ergebnisse verschiedener Forschungsprojekte, die sich über 20 Jahre erstreckten und Wissenschaftler aus verschiedenen Kontinenten einbezogen . Diese Verbindungen werden von Pilzarten wie Aspergillus und Penicillium produziert, die dafür bekannt sind, eine hohe Diversität an Sekundärmetaboliten zu produzieren, von denen viele mit interessanter Bioaktivität ausgestattet sind .
Biosynthesewege
Die Forschung konzentrierte sich auch auf die vorgeschlagenen Biosynthesewege für die verschiedenen Mitglieder der 5-Hydroxy-4-aryl-chinolin-2(1H)-on-Familie .
Synthetische Bemühungen
Es gab inchoative synthetische Bemühungen in Richtung einiger der Verbindungen oder ihrer Schlüsselintermediate .
Wirkmechanismus
Safety and Hazards
The safety information available for 5-hydroxy-3,4-dihydroquinolin-2(1H)-one indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
5-hydroxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h1-3,11H,4-5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTJAIFHRUAFED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184472 | |
| Record name | 2(1H)-Quinolinone, 3,4-dihydro-5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30389-33-4 | |
| Record name | 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30389-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030389334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Quinolinone, 3,4-dihydro-5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIHYDRO-5-HYDROXY-2(1H)-QUINOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH76UU379C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 5-hydroxy-3,4-dihydro-2(1H)-quinolinone synthesized according to the research article?
A1: The article outlines a synthetic route to carteolol hydrochloride, a beta-blocker medication, where 5-hydroxy-3,4-dihydro-2(1H)-quinolinone is a key intermediate. [] The synthesis starts with 1,3-cyclohexanedione reacting with ammonium acetate to form 3-aminocyclohex-2-enone. This compound then undergoes a coupling reaction with acrylic acid. The resulting intermediate is aromatized using bromine, yielding 5-hydroxy-3,4-dihydro-2(1H)-quinolinone. This intermediate then further reacts with epichlorohydrin, tert-butylamine, and hydrochloric acid to finally produce carteolol hydrochloride.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194963.png)
![(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194972.png)






